

Comparative Analysis of C14TKL-1 Acetate Cross-Reactivity with Tachykinin Receptors

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Compound of Interest

Compound Name: **C14TKL-1 acetate**

Cat. No.: **B14866959**

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Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **C14TKL-1 acetate**'s selectivity for the human tachykinin receptor family, including the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors. **C14TKL-1 acetate** is a synthetic peptide agonist of the neurokinin-1 receptor (NK1R)[1]. Understanding its cross-reactivity profile is crucial for assessing its potential for off-target effects and for developing selective therapeutic agents.

The tachykinin receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, from pain transmission and inflammation to smooth muscle contraction[2][3][4]. While they share sequence homology, particularly in their transmembrane domains, they exhibit distinct pharmacological profiles[5].

The data presented herein is based on standardized in vitro pharmacological assays to determine both the binding affinity and functional potency of **C14TKL-1 acetate** at each tachykinin receptor subtype.

Comparative Selectivity Profile of C14TKL-1 Acetate

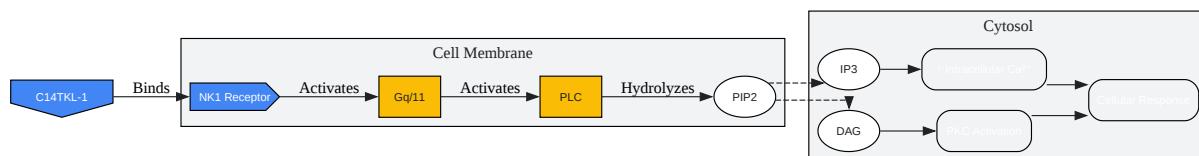
The selectivity of **C14TKL-1 acetate** was evaluated using competitive radioligand binding assays to determine the inhibition constant (Ki) and a cell-based functional assay measuring inositol monophosphate (IP-1) accumulation to determine the half-maximal effective concentration (EC50). The results demonstrate a high degree of selectivity for the NK1 receptor.

Compound	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)
C14TKL-1 Acetate	NK1R	0.85	1.2
NK2R	975	> 10,000	
NK3R	1,520	> 10,000	
Substance P (Control)	NK1R	0.5	0.9
Neurokinin A (Control)	NK2R	1.2	2.5
Neurokinin B (Control)	NK3R	0.9	1.8

Data are representative. Absolute values may vary between experimental runs.

Tachykinin Receptor Signaling Pathway

Activation of tachykinin receptors, which are coupled to Gq/11 proteins, initiates a canonical signaling cascade involving phospholipase C (PLC)[2][6][7]. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), culminating in various cellular responses[2][7].



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Figure 1: Simplified NK1R Gq-coupled signaling pathway.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Methodology:

- Cell Culture & Membrane Preparation:
 - HEK293 cells stably expressing human NK1R, NK2R, or NK3R are cultured to ~90% confluence and harvested.
 - Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) and homogenized.
 - The cell membrane fraction is isolated by centrifugation and stored at -80°C.
- Binding Assay:
 - Membrane preparations (10-20 μ g protein) are incubated in a 96-well plate with a fixed concentration of a specific radioligand. For NK1R, [125 I]Bolton-Hunter Substance P is commonly used[8][9].
 - Increasing concentrations of the unlabeled competitor, **C14TKL-1 acetate**, are added (typically from 10^{-11} M to 10^{-5} M).
 - Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 1 μ M Substance P for NK1R).
 - The reaction is incubated for 60-90 minutes at room temperature.
- Detection and Analysis:
 - The reaction is terminated by rapid filtration through a glass fiber filter plate, trapping the membrane-bound radioligand.
 - Filters are washed with ice-cold buffer to remove unbound radioligand.

- Radioactivity is quantified using a scintillation counter.
- Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

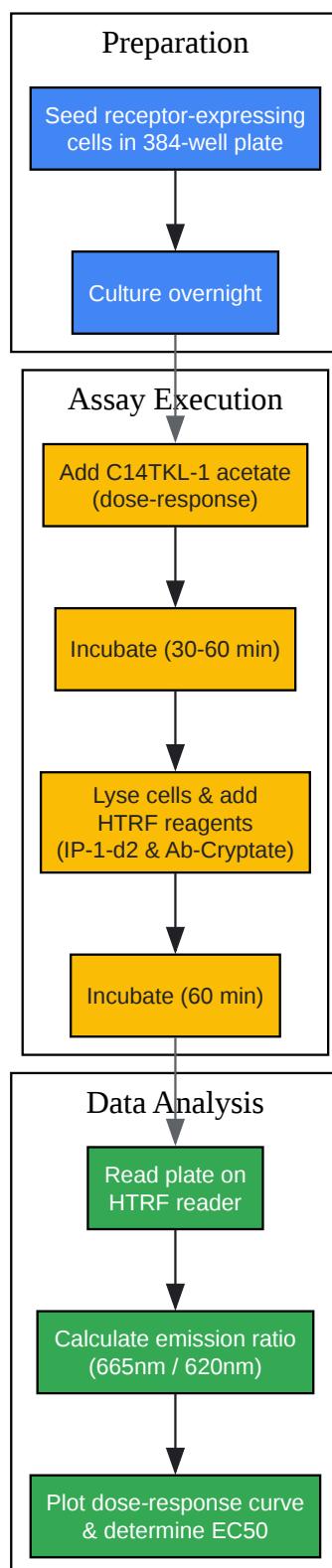
IP-One HTRF Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying the accumulation of the second messenger metabolite inositol monophosphate (IP-1), a stable product of the Gq signaling cascade[10][11][12].

Methodology:

- Cell Plating:
 - HEK293 cells expressing the target receptor (NK1R, NK2R, or NK3R) are seeded into 384-well plates and cultured overnight.
- Compound Stimulation:
 - Culture medium is removed, and cells are incubated with varying concentrations of **C14TKL-1 acetate** in a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.
 - Incubation is typically performed for 30-60 minutes at 37°C.
- Cell Lysis and Detection:
 - IP-1-d2 conjugate (HTRF acceptor) and anti-IP-1-Cryptate conjugate (HTRF donor) are added directly to the wells according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit)[13][14].
 - The plate is incubated for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
- Data Acquisition:

- The plate is read on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
- The ratio of the two emission signals is calculated, which is inversely proportional to the concentration of IP-1 produced by the cells.
- EC50 values are determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the IP-One HTRF assay.

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